molecular formula C15H13BrClNO B215676 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide

2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B215676
M. Wt: 338.62 g/mol
InChI Key: WPULFMIIMOHQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide, also known as BCPA, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its potential pharmacological properties. BCPA is a synthetic compound that can be prepared through different chemical synthesis methods.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide is not fully understood. However, it is believed to act through the modulation of various neurotransmitters and receptors in the central nervous system. 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide has been shown to interact with the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a class of lipid mediators that play a role in inflammation and pain. In addition, 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide has been found to have anticonvulsant effects, possibly through the modulation of GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared through various chemical methods. It has been extensively studied for its potential pharmacological properties, making it a valuable tool for drug discovery and development. However, 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide also has some limitations. It has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established. In addition, the exact mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide is not fully understood, which may limit its potential therapeutic applications.

Future Directions

For the study of 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide include investigating its potential therapeutic applications and identifying its molecular targets.

Synthesis Methods

2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide can be synthesized through various chemical methods, including the reaction of 4-bromobenzoyl chloride with 3-chloro-4-methylaniline in the presence of a base, such as triethylamine. The resulting product is then treated with acetic anhydride to form 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide. Another method involves the reaction of 4-bromoacetophenone with 3-chloro-4-methylaniline in the presence of a reducing agent, such as sodium borohydride. The product is then treated with acetic anhydride to form 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide.

Scientific Research Applications

2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide is widely used in scientific research for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

Product Name

2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide

Molecular Formula

C15H13BrClNO

Molecular Weight

338.62 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C15H13BrClNO/c1-10-2-7-13(9-14(10)17)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

WPULFMIIMOHQNJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.